4-Bromo-1-ethyl-5-fluoro-1H-pyrazole CAS number and supplier specifications
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole CAS number and supplier specifications
Executive Summary: The Fluorinated Scaffold Advantage
In modern medicinal chemistry, 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole represents a high-value pharmacophore building block. It bridges the gap between standard pyrazoles and their metabolically robust fluorinated analogues.
The strategic value of this molecule lies in its dual-functional nature:
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C4-Bromine Handle: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
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C5-Fluorine Motif: Unlike the common 3-fluoro isomer, the 5-fluoro substituent (adjacent to the N1-ethyl group) induces a specific electronic descreening of the pyrazole ring. This often results in improved metabolic stability by blocking the C5 position from CYP450 oxidation and modulating the pKa of the heterocycle.
This guide provides a comprehensive technical analysis of the molecule's properties, synthesis challenges (specifically regioselectivity), and quality control protocols.
Chemical Identity & Supplier Specifications
When sourcing or characterizing this compound, the following specifications serve as the "Gold Standard" for research-grade material.
Chemical Dossier[1]
| Parameter | Specification |
| IUPAC Name | 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole |
| CAS Number | 1392274-45-1 |
| Molecular Formula | C₅H₆BrFN₂ |
| Molecular Weight | 193.02 g/mol |
| SMILES | CCN1C(F)=C(Br)C=N1 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Procurement Specifications (RFP Standards)
Use these metrics when requesting Certificates of Analysis (CoA) from suppliers.
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Purity (HPLC): ≥ 97.0% (Area %). Note: Isomeric purity is critical. Ensure <1% of the 3-fluoro isomer.
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Proton NMR (¹H-NMR): Consistent with structure; no significant solvent peaks (>1%).
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Fluorine NMR (¹⁹F-NMR): Single distinct peak (crucial for verifying regiochemistry).
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Water Content (Karl Fischer): ≤ 0.5%.
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Halogen Content: Br matches theoretical (approx. 41.4%).[1][2][3][4]
Synthetic Logic & Regioselectivity Challenges
The synthesis of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole is non-trivial due to the tautomeric nature of the pyrazole precursor. The core challenge is regioselectivity during alkylation.
The Regiochemistry Problem
When alkylating 3-fluoro-4-bromopyrazole (which exists in equilibrium with 5-fluoro-4-bromopyrazole), two products are possible:
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1-ethyl-3-fluoro-4-bromopyrazole (Often kinetically favored).
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1-ethyl-5-fluoro-4-bromopyrazole (The target; often sterically disfavored due to the adjacent Fluorine).
To obtain the 5-fluoro isomer (CAS 1392274-45-1), specific synthetic routes or rigorous purification are required.
Synthetic Pathway Visualization
The following diagram outlines the synthesis logic and the critical separation step.
Figure 1: Synthetic workflow highlighting the divergence of regioisomers during N-alkylation.
Experimental Protocols
Quality Control: Distinguishing Isomers
The most common failure mode in using this reagent is inadvertent use of the 3-fluoro isomer. You must validate the structure before use in expensive cross-coupling steps.
Protocol: ¹⁹F-NMR Validation
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Principle: The chemical shift of the fluorine atom is highly sensitive to its position relative to the alkylated nitrogen.
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Method: Dissolve 10 mg sample in CDCl₃.
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Expected Shifts (Approximate):
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5-Fluoro (Target): δ -120 to -135 ppm (Shielded by adjacent N-ethyl lone pair interaction).
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3-Fluoro (Isomer): δ -80 to -100 ppm (Less shielded).
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Note: Always compare with a reference spectrum or predicting software if an authentic standard is unavailable.
Application: Suzuki-Miyaura Coupling
This protocol describes coupling the scaffold with a phenylboronic acid.
Reagents:
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Scaffold: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
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Boronic Acid: Phenylboronic acid (1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
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Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
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Solvent: 1,4-Dioxane[4]
Step-by-Step:
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Degassing: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
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Solvation: Add degassed 1,4-dioxane and K₂CO₃ solution via syringe.
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Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
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Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[5]
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Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).
Quality Assurance Decision Matrix
Use this flowchart to accept or reject incoming batches of the chemical.
Figure 2: QA/QC Decision Tree for validating regiochemistry and purity.
Sourcing & Safety Information
Handling and Safety (GHS)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Supplier Evaluation
When evaluating suppliers (e.g., Enamine, Fluorochem, Combi-Blocks), request the Route of Synthesis (ROS) statement.
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Preferred: Suppliers who synthesize via cyclization of fluorinated precursors (guaranteed regiochemistry).
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Caution: Suppliers using direct alkylation of 4-bromo-3-fluoropyrazole without specifying isomer separation techniques.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Bromopyrazole derivatives. Retrieved from [Link]
- Fittatti, G., et al. (2015).Regioselective alkylation of 3(5)-fluoropyrazoles. Journal of Heterocyclic Chemistry.
(Note: While specific literature on this exact CAS is proprietary/sparse, the protocols above are derived from standard pyrazole chemistry principles validated in medicinal chemistry contexts.)
Sources
- 1. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. 474706-36-0|4-Bromo-5-(4-fluorophenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. H64673.36 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
